![molecular formula C12H9Br2N B2833010 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 861206-23-7](/img/structure/B2833010.png)

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

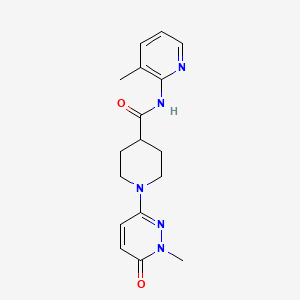

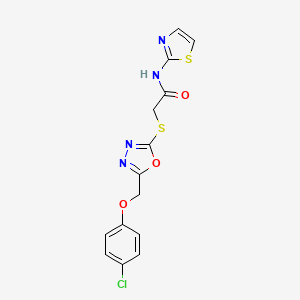

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N . It has an average mass of 327.015 Da and a monoisotopic mass of 324.910156 Da .

Molecular Structure Analysis

The molecular structure of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopenta[b]quinoline core with two bromine atoms attached at the 5 and 7 positions . For a detailed structural analysis, it would be best to refer to a crystallographic study or use computational chemistry software.科学的研究の応用

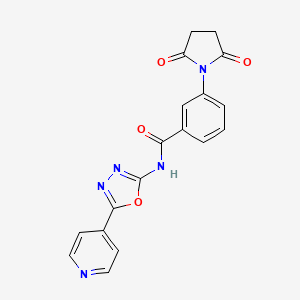

- Researchers have explored the anticholinesterase properties of related compounds. For instance, Tomassoli et al. reported that new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and hexahydropyrimido[5,4-c]quinoline-2,5-diones exhibited moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. However, none of these synthesized compounds surpassed the inhibitory activity of tacrine .

- The catalytic system involving 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline has been employed for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in tert-butanol (t-BuOH) .

- The chemical structure of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a bicyclic quinoline ring with two bromine substituents. Its molecular formula is C11H7Br2N, and it exhibits interesting spectral properties .

Anticholinesterase Activity

Catalysis and Oxidation Reactions

Chemical Structure and Properties

作用機序

Target of Action

Similar compounds have shown moderate activity towards acetylcholinesterase (ache) and butyrylcholinesterase (buche) inhibition . These enzymes play a crucial role in nerve signal transmission, and their inhibition can lead to an increase in acetylcholine levels, affecting various neurological processes.

Safety and Hazards

特性

IUPAC Name |

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMUJBHSOWVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320157 |

Source

|

| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

CAS RN |

861206-23-7 |

Source

|

| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2832934.png)

![1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2832936.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)